Vincristine N-Oxide

Vue d'ensemble

Description

Vincristine N-Oxide is a derivative of vincristine, a vinca alkaloid obtained from the Madagascar periwinkle plant, Catharanthus roseus. Vincristine is widely known for its use in chemotherapy to treat various types of cancer, including leukemia, lymphoma, and solid tumors. This compound, as a modified form, retains many of the therapeutic properties of vincristine while potentially offering different pharmacokinetic and pharmacodynamic profiles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Vincristine N-Oxide typically involves the oxidation of vincristine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to introduce the N-oxide functional group into the vincristine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Vincristine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other derivatives.

Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields vincristine, while oxidation can produce higher-order N-oxides.

Applications De Recherche Scientifique

Anticancer Activity

Vincristine N-Oxide has been investigated for its potential as an anticancer agent. Research indicates that it retains some antitumor efficacy similar to vincristine but may exhibit a different side effect profile.

Neuroprotection

This compound has shown promise in protecting against vincristine-induced peripheral neuropathy (VIPN), a common and debilitating side effect of vincristine treatment.

- Mechanistic Insights : Research indicates that VIPN is driven by the activation of the NLRP3 inflammasome and subsequent inflammatory responses. This compound may modulate these pathways, offering neuroprotective benefits without compromising the drug's anticancer activity .

Combination Therapies

This compound is being explored in combination with other agents to enhance therapeutic efficacy.

- Emerging Trends : Recent studies highlight the potential for this compound to be used in combination therapies with agents like bortezomib, which may improve survival rates in specific cancer types such as mantle cell lymphoma .

| Combination | Efficacy |

|---|---|

| This compound + Bortezomib | Preliminary results suggest improved outcomes compared to traditional regimens . |

Case Study 1: Vincristine-Induced Peripheral Neuropathy Management

A study modeled VIPN in rats and tested various neuroprotective agents alongside this compound. The results indicated that certain compounds could significantly reduce sensory and motor neuropathy without affecting the chemotherapy's efficacy.

- Findings : The application of this compound in conjunction with neuroprotective agents led to a notable decrease in neuropathic symptoms, suggesting its potential role in managing VIPN .

Case Study 2: Efficacy in Pediatric Patients

Clinical trials involving pediatric patients receiving vincristine therapy have begun to incorporate this compound to assess its safety and effectiveness compared to standard treatment.

Mécanisme D'action

Vincristine N-Oxide exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. The disruption of microtubule dynamics prevents the proper segregation of chromosomes during cell division, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and interference with nucleic acid and protein synthesis.

Comparaison Avec Des Composés Similaires

Vincristine N-Oxide is compared with other vinca alkaloids such as:

Vinblastine: Similar in structure but differs in its therapeutic applications and toxicity profile.

Vindesine: Another derivative with distinct pharmacological properties.

Vinflunine: A fluorinated derivative with enhanced antitumor activity.

Uniqueness: this compound is unique due to its N-oxide functional group, which may alter its interaction with biological targets and its pharmacokinetic properties. This modification can potentially lead to differences in efficacy and toxicity, making it a valuable compound for further research and development.

Activité Biologique

Vincristine N-Oxide (VNO) is a derivative of vincristine, a well-known chemotherapeutic agent derived from the plant Catharanthus roseus. This compound has garnered attention due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of VNO, exploring its mechanisms, effects on cellular pathways, and implications for cancer treatment.

Vincristine primarily exerts its antitumor effects by inhibiting microtubule formation during mitosis, leading to cell cycle arrest at the metaphase stage. This action triggers apoptosis in cancer cells. The N-oxide modification in VNO alters its pharmacokinetic profile and may enhance its interaction with cellular targets.

Key Mechanisms:

- Microtubule Inhibition: VNO binds to tubulin, preventing polymerization and disrupting mitotic spindle formation.

- Apoptosis Induction: Similar to vincristine, VNO promotes programmed cell death in malignant cells, although the efficiency may vary based on concentration and exposure time.

- Anti-Angiogenesis: VNO has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Biological Activity Overview

The biological activity of VNO can be categorized into several key areas:

Research Findings

Recent studies have provided insights into the pharmacological profile of VNO:

- A study examining vincristine-based nanoformulations highlighted the potential of VNO in enhancing drug delivery systems while minimizing side effects associated with traditional formulations .

- Another investigation focused on the metabolic pathways affected by VNO, revealing alterations in cellular signaling that could enhance its therapeutic index against resistant cancer types .

Data Tables

| Biological Activity | Vincristine | This compound |

|---|---|---|

| Mechanism of Action | Microtubule inhibition | Microtubule inhibition with altered binding affinity |

| Cytotoxicity | High | Potentially higher against resistant lines |

| Neurotoxicity | Significant | Similar risk profile; requires further study |

| Cardiovascular Effects | Endothelial dysfunction | Unknown; potential for similar effects |

Case Studies

- Severe Neuropathic Pain Post-Chemotherapy:

- Metabolomic Predictors of VIPN:

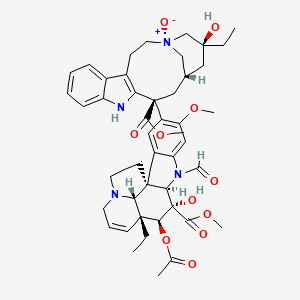

Propriétés

IUPAC Name |

methyl (1R,9R,10S,11S,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39+,42+,43-,44-,45+,46+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXAXRWGUNEVQR-PQWPLOBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858566 | |

| Record name | PUBCHEM_71752950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947527-73-3 | |

| Record name | PUBCHEM_71752950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.